

# Application Notes and Protocols: Solvent-Free Acetylation of Lactose to Octaacetate

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## Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1139677

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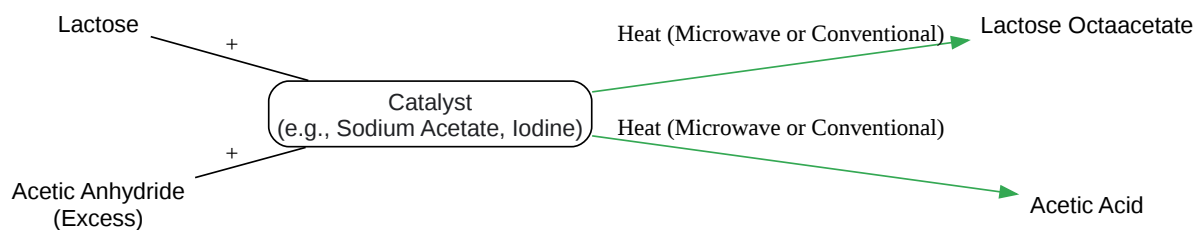
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lactose octaacetate**, the fully acetylated derivative of lactose, is a valuable intermediate in synthetic carbohydrate chemistry and possesses notable biological activities, including antimicrobial and antiviral properties.<sup>[1][2]</sup> Traditional acetylation methods often employ hazardous solvents like pyridine, leading to environmental concerns and complex purification processes.<sup>[1]</sup> This document outlines a solvent-free approach for the synthesis of **lactose octaacetate**, offering a greener and more efficient alternative. The protocols detailed below utilize microwave irradiation and conventional heating methods with non-toxic catalysts, ensuring high yields and product purity.<sup>[1][2]</sup>

## Chemical Reaction

The acetylation of lactose involves the reaction of all eight hydroxyl groups with an acetylating agent, typically acetic anhydride, in the presence of a catalyst to form **lactose octaacetate**.



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Caption: Chemical scheme for the acetylation of lactose.

## Experimental Protocols

### Protocol 1: Microwave-Assisted Solvent-Free Acetylation

This protocol describes a rapid and efficient method for the synthesis of **lactose octaacetate** using microwave irradiation.<sup>[1][2]</sup>

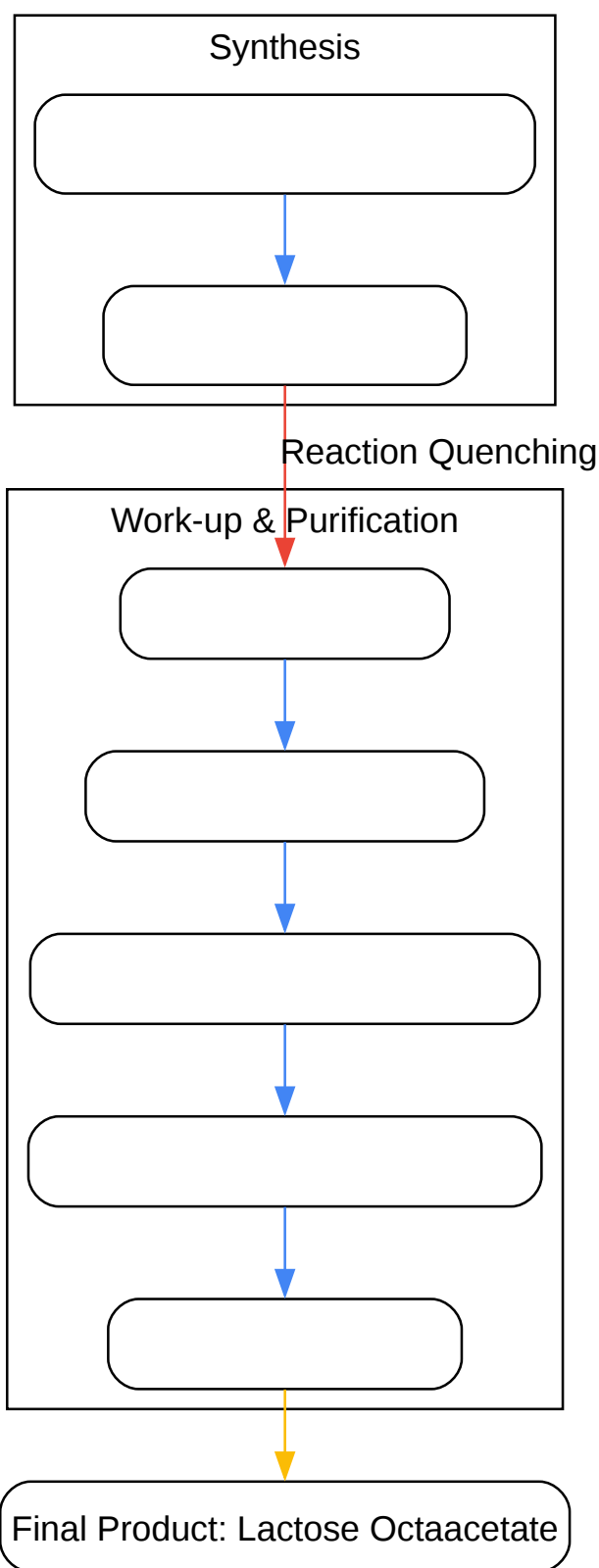
Materials:

- D-(+)-Lactose monohydrate
- Acetic anhydride
- Anhydrous sodium acetate
- Distilled water
- Ice
- 95% Ethanol (for recrystallization)
- Round-bottom flask
- Microwave reactor

- Beaker
- Stirring bar
- Filtration apparatus (vacuum)
- Vacuum oven

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, thoroughly mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm<sup>3</sup> (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[\[1\]](#)[\[2\]](#)
- **Microwave Irradiation:** Place the flask in a microwave reactor and irradiate at 700 W for 3 to 10 minutes.[\[1\]](#) The reaction time can be optimized to maximize yield.
- **Precipitation:** After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm<sup>3</sup> of distilled water and ice cubes.[\[1\]](#)[\[2\]](#)
- **Stirring and Cooling:** Stir the mixture and leave it at 4 °C for 12 hours to allow for complete precipitation of the product. A white solid of **lactose octaacetate** will form.[\[1\]](#)[\[2\]](#)
- **Filtration and Washing:** Filter the precipitate under vacuum and wash thoroughly with distilled water to remove any unreacted starting materials and byproducts.[\[1\]](#)[\[2\]](#)
- **Purification:** Further purify the crude product by recrystallization from 95% ethanol, followed by washing with distilled water.[\[1\]](#)[\[2\]](#)
- **Drying:** Dry the purified **lactose octaacetate** in a vacuum oven to a constant weight.[\[1\]](#)[\[2\]](#)



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Caption: Workflow for microwave-assisted synthesis.

## Protocol 2: Conventional Heating Solvent-Free Acetylation

This protocol details the synthesis of **lactose octaacetate** using conventional heating.

Materials:

- Anhydrous D-lactose
- Acetic acid
- Acetic anhydride
- Anhydrous sodium acetate
- Distilled water
- Round-bottom flask with a reflux condenser
- Heating mantle or oil bath
- Stirring bar
- Distillation apparatus
- Filtration apparatus

Procedure:

- Initial Acetylation: In a round-bottom flask, heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) at 100°C for 2 hours with stirring.<sup>[3]</sup>
- Removal of Volatiles: Remove the excess acetic acid and water under vacuum.<sup>[3]</sup>
- Peracetylation: To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a molar ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate).<sup>[3]</sup>

- Heating: Heat the mixture under reflux with stirring for approximately 30 minutes.[3]
- Product Isolation: Distill the excess acetic anhydride and acetic acid. The molten product is then mixed with water, ground, filtered, and dried.[3]

## Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the solvent-free synthesis of **lactose octaacetate** under different catalytic conditions.

Catalyst	Heating Method	Reaction Time (min)	Temperature (°C)	Yield (%)	Reference
Sodium Acetate	Microwave (700 W)	3	-	76	[1]
Sodium Acetate	Microwave (700 W)	10	-	74	[1]
Sodium Acetate	Microwave (700 W)	15-20	-	91	[2]
Sodium Acetate	Conventional	120 + 30	100 & Reflux	~85	[3]
Iodine (I <sub>2</sub> )	Conventional	Overnight	Room Temp.	32.6	[4]
Vanadyl Sulfate (VO <sub>2</sub> SO <sub>4</sub> )	Conventional	24 hours	Room Temp.	Good	[5][6]

## Discussion

The solvent-free acetylation of lactose offers significant advantages over traditional methods by eliminating the use of toxic solvents, simplifying the work-up procedure, and often reducing reaction times.[1][6] Microwave-assisted synthesis, in particular, has been shown to be highly efficient, providing high yields of **lactose octaacetate** in a matter of minutes.[1][2] The choice of catalyst and heating method can be tailored to specific laboratory capabilities and desired outcomes. For instance, sodium acetate is an inexpensive and effective catalyst for both

microwave and conventional heating methods.[1][2][3] Other catalysts like iodine and vanadyl sulfate have also been successfully employed in solvent-free acetylations.[4][5] The protocols provided herein offer robust starting points for the synthesis of **lactose octaacetate** for various research and development applications.

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